tert-Butyl ((4-methyl-6-morpholinopyridin-3-yl)methyl)carbamate
CAS No.:
Cat. No.: VC15838478
Molecular Formula: C16H25N3O3
Molecular Weight: 307.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H25N3O3 |
|---|---|
| Molecular Weight | 307.39 g/mol |
| IUPAC Name | tert-butyl N-[(4-methyl-6-morpholin-4-ylpyridin-3-yl)methyl]carbamate |
| Standard InChI | InChI=1S/C16H25N3O3/c1-12-9-14(19-5-7-21-8-6-19)17-10-13(12)11-18-15(20)22-16(2,3)4/h9-10H,5-8,11H2,1-4H3,(H,18,20) |
| Standard InChI Key | KOLFSOVEJUKZGH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC=C1CNC(=O)OC(C)(C)C)N2CCOCC2 |
Introduction
Chemical Identity and Structural Characteristics
tert-Butyl ((4-methyl-6-morpholinopyridin-3-yl)methyl)carbamate belongs to the carbamate class of organic compounds, characterized by a carbamic acid ester functional group. The compound’s systematic IUPAC name reflects its substitution pattern: a pyridine ring substituted at the 3-position with a methyl group, at the 6-position with a morpholine moiety, and at the 4-position with a tert-butyl carbamate side chain .
Molecular Formula and Physicochemical Properties
The molecular formula is C₁₅H₂₃N₃O₃, with a molecular weight of 293.36 g/mol . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 293.36 g/mol | |
| Density | Not reported | – |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| Solubility | Likely polar aprotic solvents |
The absence of reported density and melting/boiling points in available literature underscores the need for further experimental characterization.
Structural Features and Reactivity
The compound’s structure integrates three critical components:
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Pyridine Ring: Aromatic heterocycle providing π-π stacking potential and hydrogen-bond acceptor sites.
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Morpholine Substituent: A six-membered ring containing one oxygen and one nitrogen atom, conferring conformational flexibility and hydrogen-bonding capacity.
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tert-Butyl Carbamate Group: A bulky, electron-donating protecting group that enhances steric hindrance and modulates hydrolysis kinetics .
The electron-deficient pyridine ring and electron-rich morpholine create a push-pull electronic system, influencing reactivity in substitution and addition reactions.
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves multi-step protocols, as outlined in patent literature and chemical supplier data . A representative pathway includes:
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Pyridine Functionalization:
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Purification:
Reaction Optimization
Critical parameters for maximizing yield and purity include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | -78°C to -10°C | Prevents side reactions |
| Solvent | Anhydrous THF | Enhances lithiation |
| Reagent Stoichiometry | 2.0 eq n-BuLi | Ensures complete deprotonation |
| Workup | Saturated NH₄Cl quenching | Minimizes iodine byproducts |
Industrial-scale production may employ continuous flow reactors to improve throughput and safety.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
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δ 1.53 (s, 9H, tert-butyl CH₃)
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δ 2.45 (s, 3H, pyridine-CH₃)
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δ 3.70–3.85 (m, 8H, morpholine OCH₂ and NCH₂)
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δ 4.35 (d, 2H, J = 6.0 Hz, CH₂NH)
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δ 6.64 (s, 1H, pyridine H-5)
¹³C NMR:
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δ 28.4 (tert-butyl CH₃)
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δ 50.2 (morpholine CH₂)
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δ 67.1 (CH₂NH)
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δ 154.8 (carbamate C=O)
Mass Spectrometry
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Fragmentation patterns confirm loss of the tert-butyl group (m/z 237.1) and morpholine ring cleavage (m/z 178.0).
Applications in Pharmaceutical Chemistry
Intermediate in Drug Synthesis
The compound serves as a key intermediate in synthesizing kinase inhibitors and protease modulators. Its morpholine group enhances solubility, while the tert-butyl carbamate acts as a protecting group for amines during solid-phase peptide synthesis .
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